![molecular formula C12H14BrNO4 B13492060 tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a brominated dioxaindan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a brominated dioxaindan derivative. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to synthesize molecules that may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate involves its interaction with specific molecular targets. The brominated dioxaindan moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butyl carbamate group can provide stability and enhance the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the brominated dioxaindan moiety.
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: Another brominated carbamate with a different aromatic moiety.
Uniqueness: tert-Butyl N-(7-bromo-1,3-dioxaindan-5-yl)carbamate is unique due to its combination of a brominated dioxaindan moiety and a tert-butyl carbamate group
Propriétés
Formule moléculaire |
C12H14BrNO4 |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
tert-butyl N-(7-bromo-1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-7-4-8(13)10-9(5-7)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15) |
Clé InChI |
AJEWAWRZYQZVPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=C(C(=C1)Br)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



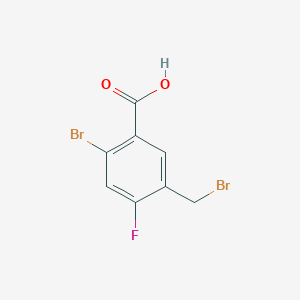
![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)
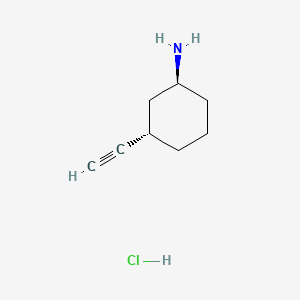
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)

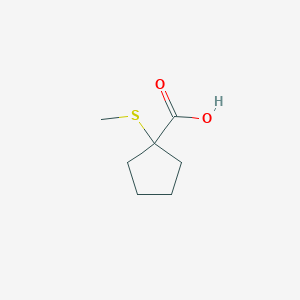
![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
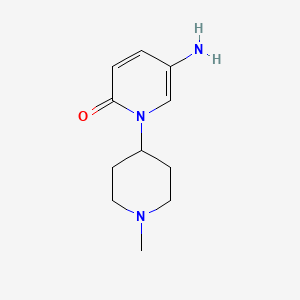

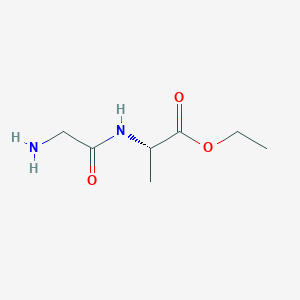
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)

